molecular formula C11H19NO6 B1279521 Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 54400-75-8

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B1279521
CAS No.: 54400-75-8
M. Wt: 261.27 g/mol
InChI Key: GFLRLITULFAIEW-ILAIQSSSSA-N
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Description

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be synthesized from 2-acetamido-2-deoxy-alpha-D-glucopyranose and allyl bromide. The reaction typically involves the use of a solvent and a catalyst under appropriate conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted glucopyranosides .

Scientific Research Applications

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is widely used in scientific research, particularly in glycobiology. Its applications include:

Mechanism of Action

The mechanism of action of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycan synthesis and degradation. It can modulate the activity of these enzymes, affecting glycan formation and recognition processes .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLRLITULFAIEW-ILAIQSSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC=C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in the research presented?

A1: this compound serves as a crucial acceptor molecule in the chemoenzymatic synthesis of oligosaccharides mimicking the O-antigen motif of Shigella flexneri serotypes 1b and 3a. [] The research demonstrates that engineered variants of the enzyme amylosucrase exhibit a significantly enhanced specificity towards this specific acceptor. [] This enhanced specificity allows for the regioselective transfer of a glucose moiety from sucrose (the donor) to the acceptor, forming a key building block for the target oligosaccharides. []

Q2: Why is engineering the specificity of amylosucrase towards this compound important for this research?

A2: Amylosucrase naturally utilizes sucrose as a glucosyl donor but displays limited affinity for non-natural acceptors like this compound. [] By engineering its acceptor binding site, researchers were able to create enzyme variants with significantly enhanced specificity towards this specific acceptor. [] This breakthrough allows for the controlled and efficient enzymatic synthesis of specific glucosylated building blocks, which are not easily accessible through traditional chemical synthesis alone. These building blocks are then further modified and incorporated into larger oligosaccharide structures that mimic the Shigella flexneri O-antigen, potentially leading to the development of novel carbohydrate-based vaccines. []

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